
1-Butyl-1H-1,2,3-triazole-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1H-1,2,3-triazole-4-methanol is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-1,2,3-triazole-4-methanol can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the butyl group and the methanol moiety. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the “click” reaction, which forms the triazole ring. The butyl group can be introduced through alkylation, and the methanol moiety can be added via hydroxymethylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-1H-1,2,3-triazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butyl-1H-1,2,3-triazole-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Butyl-1H-1,2,3-triazole-4-methanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-1,2,3-triazole-4-methanol: Similar structure but with a benzyl group instead of a butyl group.
1-Phenyl-1H-1,2,3-triazole-4-methanol: Contains a phenyl group, offering different chemical properties.
Uniqueness: 1-Butyl-1H-1,2,3-triazole-4-methanol is unique due to its butyl group, which imparts distinct hydrophobic characteristics and influences its solubility and reactivity compared to its benzyl and phenyl counterparts.
Eigenschaften
CAS-Nummer |
77177-23-2 |
|---|---|
Molekularformel |
C7H13N3O |
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
(1-butyltriazol-4-yl)methanol |
InChI |
InChI=1S/C7H13N3O/c1-2-3-4-10-5-7(6-11)8-9-10/h5,11H,2-4,6H2,1H3 |
InChI-Schlüssel |
BXBAADDDPIDOCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C(N=N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
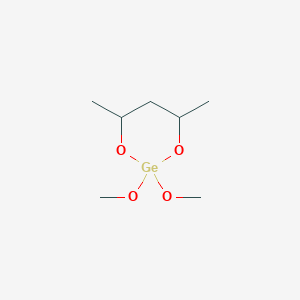
![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)
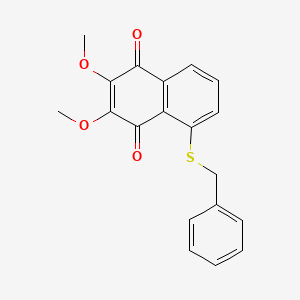
![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
![[(1E,3E)-hepta-1,3-dienyl]boronic Acid](/img/structure/B14141692.png)
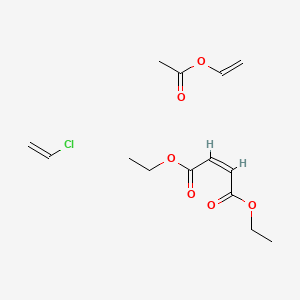
![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
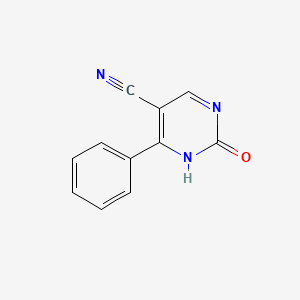
![7-(4-Chlorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14141705.png)
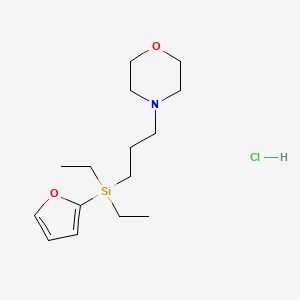
![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)
